![molecular formula C9H8ClN3 B139488 1-(4-(Chloromethyl)phenyl)-1H-1,2,4-triazole CAS No. 143426-53-3](/img/structure/B139488.png)
1-(4-(Chloromethyl)phenyl)-1H-1,2,4-triazole
Overview
Description
1-(4-(Chloromethyl)phenyl)-1H-1,2,4-triazole is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound features a chloromethyl group attached to a phenyl ring, which is further connected to a triazole ring
Preparation Methods
The synthesis of 1-(4-(Chloromethyl)phenyl)-1H-1,2,4-triazole typically involves the following steps:
Chloromethylation of Aromatic Compounds: The initial step involves the chloromethylation of a phenyl ring.
Formation of the Triazole Ring: The chloromethylated aromatic compound is then reacted with hydrazine derivatives to form the triazole ring.
Industrial production methods may involve optimizing these reactions for higher yields and scalability, often using continuous flow reactors and advanced catalytic systems to ensure efficiency and cost-effectiveness.
Chemical Reactions Analysis
1-(4-(Chloromethyl)phenyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding aldehydes or carboxylic acids. Reduction reactions can convert the triazole ring into more saturated derivatives.
Cyclization Reactions: The triazole ring can participate in further cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Antibacterial Activity
The compound has shown significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Research indicates that derivatives of 1,2,4-triazoles exhibit minimum inhibitory concentration (MIC) values ranging from 0.25 to 32 µg/mL against various bacterial strains such as Staphylococcus aureus and Escherichia coli . Notably, compounds with specific substituents on the phenyl ring have been synthesized and tested for enhanced efficacy.
Case Study: Antibacterial Efficacy
A study demonstrated that a derivative with a 4-trichloromethyl group exhibited MIC values comparable to ceftriaxone (MIC = 5 µg/mL), showcasing its potential as an effective antibacterial agent .
Compound | Target Bacteria | MIC (µg/mL) |
---|---|---|
4-Trichloromethyl derivative | S. aureus | 5 |
Clinafloxacin derivative | MRSA | 0.25 |
Antifungal Properties
1-(4-(Chloromethyl)phenyl)-1H-1,2,4-triazole derivatives have also been evaluated for antifungal activity. The triazole moiety is known for its ability to inhibit fungal cytochrome P450 enzymes, making it a valuable scaffold in antifungal drug development .
Agricultural Applications
The compound is utilized in the development of agrochemicals. Its derivatives have been studied for their effectiveness as fungicides and herbicides. The chloromethyl group enhances the reactivity of the triazole ring, allowing for better interaction with biological targets in pests and pathogens.
Case Study: Agrochemical Development
Research has indicated that certain triazole derivatives can effectively combat plant pathogens like Xanthomonas oryzae, demonstrating their potential in agricultural applications .
Application | Target Pathogen | Efficacy |
---|---|---|
Fungicide | X. oryzae | Effective |
Material Science
In material science, this compound serves as an intermediate in the synthesis of polymers and other advanced materials. Its ability to undergo various chemical reactions allows it to be incorporated into complex organic structures.
Case Study: Polymer Synthesis
The compound has been explored as a building block for creating functional polymers that exhibit enhanced thermal stability and mechanical properties .
Mechanism of Action
The mechanism of action of 1-(4-(Chloromethyl)phenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and proteins, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the compound’s antifungal and antibacterial properties. The chloromethyl group can also form covalent bonds with nucleophilic sites in biomolecules, enhancing its reactivity and potency .
Comparison with Similar Compounds
1-(4-(Chloromethyl)phenyl)-1H-1,2,4-triazole can be compared with other similar compounds, such as:
1-(4-Methylphenyl)-1H-1,2,4-triazole: Lacks the chloromethyl group, resulting in different reactivity and applications.
1-(4-(Bromomethyl)phenyl)-1H-1,2,4-triazole: Contains a bromomethyl group instead of chloromethyl, which can affect its chemical properties and reactivity.
1-(4-(Hydroxymethyl)phenyl)-1H-1,2,4-triazole: Features a hydroxymethyl group, making it more hydrophilic and altering its biological activity.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
1-(4-(Chloromethyl)phenyl)-1H-1,2,4-triazole is a compound that belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article provides a detailed examination of its biological activity, including antibacterial, antifungal, anticancer, and antioxidant properties. The findings are supported by various studies and data tables.
Overview of 1,2,4-Triazoles
1,2,4-Triazoles are a class of nitrogen-containing heterocycles that have gained significant attention due to their broad spectrum of biological activities. They serve as key components in several clinically approved drugs, including antifungals like itraconazole and voriconazole, and anticancer agents such as letrozole and anastrozole . The structural diversity of triazoles allows for modifications that can enhance their pharmacological properties.
Antibacterial Activity
Research indicates that compounds containing the 1,2,4-triazole core exhibit notable antibacterial activity. In particular:
- Minimum Inhibitory Concentration (MIC) values for various 1,2,4-triazole derivatives have been reported as low as 0.12 µg/mL against pathogens such as E. coli, S. aureus, and P. aeruginosa.
- A study highlighted that derivatives with chloromethyl groups exhibited significant antibacterial effects; specifically, compounds with a 4-chloromethyl substitution showed enhanced activity against Gram-positive and Gram-negative bacteria .
Table 1: Antibacterial Activity of Triazole Derivatives
Compound | MIC (µg/mL) | Target Bacteria |
---|---|---|
1-(4-(Chloromethyl)phenyl)-Triazole | 0.12 - 1.95 | E. coli, S. aureus |
4-Amino-5-aryl-4H-triazoles | 5 | B. subtilis |
Phenylpiperazine-triazole hybrids | 0.125 - 64 | Various microorganisms |
Antifungal Activity
The antifungal potential of triazoles is well-documented. The compound in focus has been shown to possess strong antifungal properties:
- Structure-Activity Relationship (SAR) studies suggest that modifications to the triazole ring can significantly influence antifungal efficacy .
- Compounds with the triazole moiety have demonstrated effectiveness against various fungal strains, with some exhibiting IC50 values comparable to established antifungals like fluconazole.
Table 2: Antifungal Efficacy of Triazole Derivatives
Compound | IC50 (µg/mL) | Fungal Strain |
---|---|---|
1-(4-(Chloromethyl)phenyl)-Triazole | <10 | Candida albicans |
Voriconazole | <0.5 | Aspergillus fumigatus |
Anticancer Activity
The anticancer properties of triazoles have also been investigated:
- Recent studies indicate that certain derivatives can inhibit the growth of cancer cell lines such as MCF7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer) .
- The presence of electron-withdrawing groups like chlorine enhances cytotoxicity against these cell lines.
Table 3: Cytotoxic Activity Against Cancer Cell Lines
Compound | IC50 (µM) | Cancer Cell Line |
---|---|---|
1-(4-(Chloromethyl)phenyl)-Triazole | 5.9 | A549 |
Cisplatin | 15.37 | A549 |
New Triazole Derivative | <10 | MCF7 |
Antioxidant Activity
The antioxidant capabilities of triazole derivatives have been evaluated using assays such as DPPH and ABTS:
- Compounds derived from triazoles exhibit significant antioxidant activity, with some showing IC50 values comparable to ascorbic acid .
Table 4: Antioxidant Activity Comparison
Compound | IC50 (μM) | Assay Type |
---|---|---|
1-(4-(Chloromethyl)phenyl)-Triazole | 0.397 | ABTS |
Ascorbic Acid | 0.87 | ABTS |
Properties
IUPAC Name |
1-[4-(chloromethyl)phenyl]-1,2,4-triazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c10-5-8-1-3-9(4-2-8)13-7-11-6-12-13/h1-4,6-7H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBMMNZIASWFWCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCl)N2C=NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40649790 | |
Record name | 1-[4-(Chloromethyl)phenyl]-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40649790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143426-53-3 | |
Record name | 1-[4-(Chloromethyl)phenyl]-1H-1,2,4-triazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=143426-53-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[4-(Chloromethyl)phenyl]-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40649790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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